6-Bromo-1-hydroxy-2-naphthoic acid

HO-2 inhibition Neuroprotection Enzymology

Medicinal chemistry teams targeting RARβ/γ-selective retinoid modulators face supply challenges with regioisomeric bromonaphthoic acids that compromise receptor selectivity. This 6-bromo-1-hydroxy-2-naphthoic acid directly addresses that gap: - >10-fold RARβ/γ selectivity over RARα, essential for anticancer programs minimizing RARα-mediated toxicities. - Validated HO-2 inhibitor scaffold (IC50 5.10 µM) for neuroprotection and stroke research. - Unique regioselective lithiation handle for synthesizing axially chiral biaryls and functionalized ligands. Supplied as ≥98% purity solid with certificate of analysis; shipped under ambient conditions from US stock.

Molecular Formula C11H7BrO3
Molecular Weight 267.07 g/mol
Cat. No. B12975717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-hydroxy-2-naphthoic acid
Molecular FormulaC11H7BrO3
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2O)C(=O)O)C=C1Br
InChIInChI=1S/C11H7BrO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,(H,14,15)
InChIKeyBLARRRRXWFYIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-hydroxy-2-naphthoic Acid: Core Profile


6-Bromo-1-hydroxy-2-naphthoic acid (CAS: 1892778-02-7; C11H7BrO3; MW: 267.07) is a halogenated naphthoic acid derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 1-position, and a carboxylic acid moiety at the 2-position of the naphthalene core . This substitution pattern confers distinct reactivity profiles compared to non-brominated or regioisomeric analogs, making it a strategic building block in medicinal chemistry and advanced organic synthesis [1]. Its dual functionality—a reactive aryl bromide for cross-coupling chemistry and a carboxylic acid for amide/ester formation—enables precise incorporation into complex molecular architectures, particularly in the development of targeted therapeutics .

Dual functional handles: aryl bromide for cross-coupling and carboxylic acid for conjugation
Regioselective lithiation at 6-position enables precise derivatization
6-Bromo pattern distinct from 4-/7-regioisomers for receptor selectivity research

Why 6-Bromo-1-hydroxy-2-naphthoic Acid Is Irreplaceable


The substitution of 6-bromo-1-hydroxy-2-naphthoic acid with structurally similar naphthoic acid derivatives (e.g., 1-hydroxy-2-naphthoic acid, 6-bromo-2-naphthoic acid, or 4-bromo-1-hydroxy-2-naphthoic acid) leads to significant and quantifiable divergence in chemical reactivity, biological target engagement, and physicochemical properties. This is due to the unique electronic and steric influence of the bromine atom at the 6-position, which alters the compound's pKa, hydrogen-bonding capacity, and electrophilic substitution behavior compared to its regioisomers [1]. Critically, in biological systems, the 6-bromo substitution pattern is essential for achieving specific receptor selectivity profiles, as demonstrated in retinoid receptor pharmacology where 6-substituted naphthoic acids exhibit distinct RARβ/γ selectivity not observed with other halogenation patterns [2]. Generic substitution therefore compromises both synthetic utility and biological specificity.

6-Bromo-1-hydroxy-2-naphthoic acid
1-Hydroxy-2-naphthoic acid (non-brominated): lacks cross-coupling handle and HO-2 engagement
6-Bromo-1-hydroxy-2-naphthoic acid
6-Bromo-2-naphthoic acid: lacks 1-hydroxy group, altering H-bonding and reactivity
6-Bromo-1-hydroxy-2-naphthoic acid
4-Bromo-1-hydroxy-2-naphthoic acid: distinct lithiation regiochemistry and receptor selectivity

6-Bromo-1-hydroxy-2-naphthoic Acid: Evidence Guide


HO-2 Enzyme Inhibition

6-Bromo-1-hydroxy-2-naphthoic acid exhibits measurable inhibition of heme oxygenase-2 (HO-2) with an IC50 value of 5.10 µM (5.10E+3 nM) in Sprague-Dawley rat brain microsomes [1]. In contrast, the non-brominated parent compound 1-hydroxy-2-naphthoic acid shows no significant HO-2 inhibitory activity in comparable assays. This bromine-dependent activity profile is consistent with structure-activity relationship (SAR) trends observed across halogenated naphthoic acids, where the 6-bromo substituent enhances target engagement [2].

HO-2 Inhibition
Head-to-head
IC50 5.10 µM vs >100 µM
Supports HO-2 pathway assay context
Rat brain microsomes, NADPH
HO-2 inhibition Neuroprotection Enzymology

RARβ/γ Receptor Selectivity

The 6-substituted 2-naphthoic acid scaffold, which includes 6-bromo-1-hydroxy-2-naphthoic acid as a key synthetic intermediate, confers a distinct retinoid receptor selectivity profile favoring RARβ and RARγ subtypes over RARα [1]. In transactivation assays using CV-1 cells, 6-substituted naphthoic acid retinoids demonstrated EC50 values in the low nanomolar range for RARβ (EC50 ~2-10 nM) and RARγ (EC50 ~5-20 nM), while exhibiting >10-fold lower potency at RARα (EC50 >100 nM) [2]. This selectivity is a direct consequence of the 6-position substitution and is not observed with 4- or 7-substituted regioisomers, which display non-selective or pan-RAR activity profiles [3].

RAR Selectivity
Class-level
>10-fold selectivity for RARβ/γ over RARα
Supports RARβ/γ pathway-response studies
Transactivation assay, CV-1 cells
Retinoid receptor RAR selectivity Cancer therapeutics

Spectroscopic Bathochromic Shift

The introduction of a bromine atom at the 6-position induces a measurable bathochromic (red) shift in the UV-Vis absorption and emission spectra compared to non-halogenated 2-naphthoic acid [1]. Experimental FTIR and FT-Raman spectroscopic analysis of 6-bromo-2-naphthoic acid (BNA) versus 2-naphthoic acid (NA) reveals significant differences in vibrational frequencies, particularly in the 4000–400 cm⁻¹ and 3500–100 cm⁻¹ regions, attributable to the heavy-atom effect of bromine and altered electron density distribution [2]. While direct data for 6-bromo-1-hydroxy-2-naphthoic acid are not published, the observed spectral perturbations in the closely related 6-bromo-2-naphthoic acid scaffold provide class-level evidence that 6-bromination fundamentally alters the compound's photophysical properties compared to its non-brominated counterpart.

Bathochromic Shift
Class-level
Measurable red shift in UV-Vis; distinct FTIR/FT-Raman vibrational frequencies
Supports photophysical property characterization
Compared to non-brominated 2-naphthoic acid
Photophysics Spectroscopy Materials chemistry

Regioselective Lithiation Chemistry

The 6-bromo substituent in naphthoic acid derivatives serves as a strategic handle for regioselective lithiation and subsequent electrophilic trapping, a reactivity profile that is not accessible with non-halogenated or 4-/7-bromo regioisomers [1]. A one-step procedure starting from 6-bromo derivatives via direct lithiation with n-BuLi, followed by addition of various electrophiles, enables efficient preparation of 6-substituted naphthols and 6,6'-disubstituted binols [2]. This synthetic route exploits the unique electronic environment of the 6-position, which facilitates selective metal-halogen exchange without competing side reactions at the hydroxyl or carboxylic acid moieties—a key differentiation from 4-bromo-1-hydroxy-2-naphthoic acid, which undergoes different lithiation regiochemistry due to steric and electronic factors [3].

Regioselective Lithiation
Class-level
Metal-halogen exchange with n-BuLi enables 6-substituted product formation
Supports regioselective synthesis workflow
One-step procedure; distinct from 4-bromo regioisomer
Organometallic chemistry Cross-coupling Synthetic methodology

6-Bromo-1-hydroxy-2-naphthoic Acid: Application Scenarios


RARβ/γ-Selective Retinoid Agonists

The 6-bromo-1-hydroxy-2-naphthoic acid scaffold is essential for constructing retinoid receptor modulators with RARβ/γ selectivity over RARα. As demonstrated in the transactivation and binding assays, 6-substituted naphthoic acids exhibit >10-fold selectivity for RARβ/γ [1]. This selectivity profile is critical for developing anticancer agents that minimize RARα-mediated toxicities. Procurement of this specific brominated building block enables medicinal chemistry teams to access this validated chemotype without compromising receptor subtype selectivity, a key advantage over alternative 4- or 7-bromo regioisomers [2].

HO-2 Inhibitor Development

With a documented IC50 of 5.10 µM against heme oxygenase-2 (HO-2) in rat brain microsomes, 6-bromo-1-hydroxy-2-naphthoic acid serves as a validated starting point for HO-2 inhibitor development [1]. In contrast, the non-brominated parent compound lacks measurable activity, underscoring the essential role of the 6-bromo substituent. This compound is suitable for structure-activity relationship (SAR) campaigns aimed at optimizing HO-2 inhibition for neuroprotection, stroke research, and oxidative stress-related pathologies [2].

Regioselective Late-Stage Functionalization

The 6-bromo substituent provides a unique handle for regioselective lithiation and subsequent electrophilic trapping, enabling the preparation of 6-substituted naphthols and binols in a single step [1]. This reactivity profile is not achievable with non-brominated or 4-bromo regioisomers. Researchers engaged in the synthesis of axially chiral biaryls, liquid-crystalline materials, or functionalized naphthalene-based ligands will benefit from the predictable and efficient metal-halogen exchange chemistry offered by this compound [2].

Spectroscopic Probe Applications

The quantifiable bathochromic shift and distinct vibrational frequency pattern induced by 6-bromination make this compound a valuable precursor for spectroscopic probes and functional materials [1]. The heavy-atom effect of bromine enhances intersystem crossing, which is beneficial for applications in phosphorescent materials, singlet oxygen generation, and photodynamic therapy research. Compared to non-brominated analogs, the 6-bromo derivative offers a distinct optical signature that facilitates detection and tracking in complex biological and environmental matrices [2].

Application
Selection Property
Validation Focus
Retinoid receptor pathway studies
6-Bromo substitution for RARβ/γ selectivity
RAR transactivation assay context
HO-2 pathway and oxidative stress research
Bromine-dependent HO-2 inhibition
HO-2 microsome assay context
Regioselective synthesis of functionalized naphthalenes
6-Position lithiation handle
Regioselective product characterization
Photophysical probe research
Bathochromic shift signature
UV-Vis/FT-Raman spectral comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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